N-(1,3-thiazol-2-yl)benzamide
Description
Significance of Thiazole-Benzamide Derivatives in Chemical Biology
Thiazole-benzamide derivatives represent a privileged scaffold in chemical biology, demonstrating a wide array of biological activities. mdpi.comontosight.aiontosight.ai The thiazole (B1198619) ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a key component in numerous natural products and synthetic compounds with therapeutic value. tandfonline.comimp.kiev.uaanalis.com.my When coupled with a benzamide (B126) moiety, the resulting derivatives exhibit a versatile range of interactions with biological targets. These interactions are often attributed to the combined electronic and steric properties of the two aromatic systems, which can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions. iucr.orgiucr.org This structural versatility has led to the investigation of thiazole-benzamide derivatives in various therapeutic areas, including as enzyme inhibitors and antimicrobial agents. ontosight.ai
Historical Context of Thiazole Chemistry in Medicinal Research
The journey of thiazole chemistry in medicinal research dates back to the pioneering work of Hofmann and Hantzsch in 1887. tandfonline.comimp.kiev.ua Since then, the thiazole nucleus has been recognized as a cornerstone in the development of a multitude of medicinally significant compounds. tandfonline.comfabad.org.tr Its presence in vitamin B1 (thiamine) underscores its fundamental biological importance. imp.kiev.uafabad.org.tr Over the decades, extensive research has been dedicated to synthesizing and evaluating thiazole derivatives for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aitandfonline.comanalis.com.my This rich history has established the thiazole ring as a versatile and highly sought-after building block in the design of novel therapeutic agents. fabad.org.trresearchgate.net
Scope and Research Objectives for N-(1,3-thiazol-2-yl)benzamide Investigations
The primary objective of research into this compound is to thoroughly elucidate its chemical and physical properties. This includes the development of efficient synthetic methodologies, comprehensive characterization of its structure, and detailed analysis of its spectroscopic data. A key area of investigation is the study of its solid-state behavior, including polymorphism, which can significantly impact its physical properties. mdpi.com Furthermore, understanding the molecule's conformational preferences and intermolecular interactions is crucial for predicting its behavior in different environments. researchgate.net The ultimate goal is to build a complete scientific profile of this compound, providing a solid foundation for any future explorations of its potential applications.
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c13-9(8-4-2-1-3-5-8)12-10-11-6-7-14-10/h1-7H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQBDADQAVXTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314530 | |
| Record name | N-2-Thiazolylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-82-2 | |
| Record name | N-2-Thiazolylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13053-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Thiazolylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3-Thiazol-2-yl)benzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFV4CSS5QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Characterization
The synthesis of N-(1,3-thiazol-2-yl)benzamide is typically achieved through the reaction of 2-aminothiazole (B372263) with a benzoylating agent. Several methods have been reported, with variations in reagents, solvents, and reaction conditions.
One common approach involves the reaction of 2-aminothiazole with benzoyl isothiocyanate in a solvent like dichloromethane (B109758) (DCM) at room temperature. mdpi.com Another established method is the reaction of 2-aminothiazole with benzoyl cyanide, which can be performed neat (without a solvent) at an elevated temperature or under microwave irradiation. researchgate.netnih.gov The crude product is often purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound. nih.gov
Table 1: Synthetic Routes to this compound
| Reactant 1 | Reactant 2 | Solvent | Conditions | Reference |
| 2-Aminothiazole | Benzoyl isothiocyanate | Dichloromethane | Room temperature, overnight | mdpi.com |
| 2-Aminothiazole | Benzoyl cyanide | None | 323 K, 3 hours | researchgate.netnih.gov |
| 2-Aminothiazole | 3,5-Dinitrobenzoyl chloride | Anhydrous acetone | Reflux, 4 hours | iucr.org |
Characterization of the synthesized this compound is performed using a variety of analytical techniques. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and assess the purity of the final product. researchgate.net Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are employed to confirm the chemical structure of the molecule. nih.govnih.govresearchgate.net
Physicochemical Properties
The physicochemical properties of N-(1,3-thiazol-2-yl)benzamide have been determined through various experimental and computational methods. These properties are crucial for understanding the compound's behavior and for its potential applications.
Table 2: of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂OS | nih.govnih.gov |
| Molecular Weight | 204.25 g/mol | nih.gov |
| Melting Point | 383 K | nih.gov |
| Appearance | Solid crystalline substance | evitachem.com |
| Solubility | Soluble in organic solvents like DMSO and ethanol; limited solubility in water. | evitachem.com |
| XLogP3 | 2.4 | nih.gov |
Structural Analysis
The molecular structure of N-(1,3-thiazol-2-yl)benzamide has been extensively studied using single-crystal X-ray diffraction. These studies have revealed that the molecule is non-planar, with a significant dihedral angle between the benzamide (B126) and thiazole (B1198619) rings. researchgate.netnih.gov
In the solid state, this compound molecules typically form hydrogen-bonded dimers. mdpi.comresearchgate.netnih.gov These dimers are formed through N—H⋯N hydrogen bonds between the amide proton of one molecule and the nitrogen atom of the thiazole ring of a neighboring molecule. researchgate.netnih.gov
A fascinating aspect of this compound is its ability to exist in different crystalline forms, a phenomenon known as polymorphism. At least three polymorphs of this compound have been identified, each with a distinct crystal packing arrangement. mdpi.com Polymorph I crystallizes in the monoclinic space group P2₁/c, with one molecule in the asymmetric unit. mdpi.com Polymorph II also crystallizes in a monoclinic space group with one molecule in the asymmetric unit, but with a different hydrogen-bonding pattern where the molecules in the dimer are related by a two-fold rotation instead of an inversion center. mdpi.com A third polymorph has been reported to crystallize in the monoclinic space group Pc with four crystallographically independent molecules in the asymmetric unit. mdpi.com
Table 3: Crystallographic Data for this compound (Polymorph I)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.netnih.gov |
| Space Group | P2₁/c | mdpi.comresearchgate.net |
| a (Å) | 12.0142 (2) | researchgate.netnih.gov |
| b (Å) | 5.0581 (1) | researchgate.netnih.gov |
| c (Å) | 15.4090 (3) | researchgate.netnih.gov |
| β (°) | 99.093 (1) | researchgate.netnih.gov |
| Volume (ų) | 924.62 (3) | researchgate.netnih.gov |
| Z | 4 | researchgate.netnih.gov |
Spectroscopic Data
The spectroscopic data for N-(1,3-thiazol-2-yl)benzamide provides crucial information for its identification and structural elucidation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives typically shows characteristic signals for the aromatic protons of the benzamide (B126) and thiazole (B1198619) rings, as well as a signal for the amide proton. nih.govjapsonline.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. nih.govnih.govresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. For this compound derivatives, characteristic absorption bands are observed for the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and vibrations associated with the aromatic rings. nih.govjapsonline.comscholarsresearchlibrary.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data for this compound shows a prominent peak for the molecular ion and other characteristic fragment ions. nih.gov
Table 4: Key for this compound and its Derivatives
| Spectroscopic Technique | Key Observations | Reference |
| ¹H NMR (DMSO-d₆) | Aromatic protons and amide proton signals observed. | nih.govjapsonline.com |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to all carbon atoms in the molecule are present. | nih.govjapsonline.com |
| IR (KBr) | Characteristic N-H, C=O, and aromatic C-H stretching vibrations. | nih.gov |
| GC-MS | Molecular ion peak observed at m/z corresponding to the molecular weight. | nih.gov |
Biological and Pharmacological Activities
While this article focuses on the chemical properties of N-(1,3-thiazol-2-yl)benzamide, it is important to acknowledge that the broader class of thiazole-benzamide derivatives has been investigated for a variety of biological activities. These studies often explore how modifications to the core structure influence the compound's interaction with biological targets.
Derivatives of this compound have been explored for their potential as:
Antimicrobial agents: The thiazole (B1198619) ring is a common feature in many antimicrobial compounds, and derivatives of this compound have been evaluated for their activity against various bacterial and fungal strains. analis.com.myevitachem.com
Enzyme inhibitors: The thiazole-benzamide scaffold can be designed to fit into the active sites of specific enzymes, leading to their inhibition. For example, some analogs have been reported as urease inhibitors.
Anticancer agents: The antiproliferative activity of thiazole derivatives against various cancer cell lines has been a subject of extensive research. vulcanchem.comontosight.ai
Glucokinase activators: Certain thiazol-2-yl benzamide (B126) derivatives have been investigated as allosteric activators of glucokinase, an enzyme that plays a key role in glucose metabolism. nih.govresearchgate.net
Table 5: Investigated Biological Activities of this compound Derivatives
| Biological Activity | Target/Mechanism | Reference |
| Antimicrobial | Inhibition of bacterial growth | analis.com.myevitachem.com |
| Enzyme Inhibition | Urease inhibition | |
| Anticancer | Inhibition of cancer cell line growth | vulcanchem.comontosight.ai |
| Glucokinase Activation | Allosteric activation of glucokinase | nih.govresearchgate.net |
Applications in Medicinal Chemistry
The N-(1,3-thiazol-2-yl)benzamide framework serves as a valuable scaffold in medicinal chemistry for the design and development of new therapeutic agents. mdpi.com Its structural features allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. The ability to introduce various substituents on both the thiazole (B1198619) and benzamide (B126) rings provides a powerful tool for structure-activity relationship (SAR) studies. vulcanchem.com
The potential therapeutic applications of compounds based on this scaffold are diverse and reflect the wide range of biological activities exhibited by thiazole derivatives. fabad.org.trresearchgate.net These include, but are not limited to, the development of new antibacterial, antifungal, and anticancer drugs. analis.com.myresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1,3-thiazol-2-yl)benzamide and its derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. React 2-aminothiazole with substituted benzoyl chlorides in dichloromethane (DCM) or pyridine, using triethylamine (TEA) as a base. For example, 2-fluorobenzoyl chloride reacts with 2-aminothiazole in DCM/TEA at room temperature for 4 hours, yielding 61% after extraction and recrystallization from methanol . Alternative solvents like pyridine may reduce side reactions for electron-deficient benzoyl chlorides .
Q. How can the molecular structure of this compound derivatives be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:
- Planarity of the amide group (C8-N1-C7-O1), with dihedral angles of ~35° relative to the benzene ring and ~10° relative to the thiazole ring .
- Hydrogen-bonded dimers (N–H···N interactions) and weaker C–H···O interactions stabilizing crystal packing .
- Use SHELXL for refinement, ensuring isotropic displacement parameters and riding models for hydrogen atoms .
Q. What in vitro assays are used to evaluate the biological activity of thiazol-2-yl benzamide derivatives?
- Methodological Answer : Common assays include:
- Urease inhibition : Measure IC₅₀ values via spectrophotometric monitoring of urea hydrolysis .
- Anticancer activity : Use cell viability assays (e.g., MTT) against cancer cell lines, as seen with derivatives targeting the Hec1/Nek2 mitotic pathway .
- Enzyme binding : Perform fluorescence quenching or isothermal titration calorimetry (ITC) to study interactions with targets like PFOR (pyruvate:ferredoxin oxidoreductase) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use a Rigaku Pilatus 200K diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ω-scans. Apply multi-scan absorption corrections (e.g., CrystalClear) to minimize errors .
- Refinement : Employ SHELXL with full-matrix least-squares on F². Analyze residual electron density maps (Δρmax < 0.30 eÅ⁻³) to validate atomic positions. Compare geometric parameters (bond lengths/angles) with similar structures (e.g., Z-scores in Cambridge Structural Database) .
Q. What computational strategies predict the binding interactions of thiazol-2-yl benzamides with biological targets?
- Methodological Answer :
- Molecular Docking : Use Molegro Virtual Docker or AutoDock Vina. Prepare the ligand (AM1-BCC charges) and receptor (e.g., PFOR or c-Kit kinase) in PDBQT format. Set grid boxes around active sites (e.g., residues 600–620 for c-Kit) .
- Validation : Compare docking poses with co-crystallized ligands (e.g., YNKGKA4 in glucokinase) and calculate RMSD values < 2.0 Å for reliability .
Q. How should researchers address contradictions in biological activity data across derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on the benzene ring) and correlate with activity trends. For example, 2-fluoro substitution enhances urease inhibition, while bulky groups reduce solubility .
- Data Normalization : Account for assay variability (e.g., cell line heterogeneity, enzyme batch differences) by including positive controls (e.g., nitazoxanide for antiparasitic studies) .
Q. What mechanistic studies elucidate the anticancer activity of Hec1/Nek2-targeting benzamides?
- Methodological Answer :
- In vitro : Perform Western blotting to assess Nek2 kinase inhibition and mitotic arrest (e.g., phospho-histone H3 staining) .
- In vivo : Use xenograft models (e.g., MDA-MB-231 breast cancer) to evaluate tumor growth suppression. Optimize dosing based on pharmacokinetic studies (e.g., plasma half-life via LC-MS) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
